molecular formula C10H8FN B2605647 7-Fluoro-5-methylisoquinoline CAS No. 1934829-07-8

7-Fluoro-5-methylisoquinoline

Cat. No. B2605647
CAS RN: 1934829-07-8
M. Wt: 161.179
InChI Key: YKHUGGKUPCRGHZ-UHFFFAOYSA-N
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Description

“7-Fluoro-5-methylisoquinoline” is a chemical compound with the CAS Number: 1934829-07-8 . It has a molecular weight of 161.18 and its IUPAC name is 7-fluoro-5-methylisoquinoline .


Synthesis Analysis

While specific synthesis methods for “7-Fluoro-5-methylisoquinoline” were not found, there are general methods for the synthesis of fluorinated isoquinolines . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The InChI code for “7-Fluoro-5-methylisoquinoline” is 1S/C10H8FN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed structural analysis.


Physical And Chemical Properties Analysis

It is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Safety And Hazards

The safety information for “7-Fluoro-5-methylisoquinoline” includes several hazard statements: H302, H312, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

7-fluoro-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHUGGKUPCRGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-5-methylisoquinoline

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